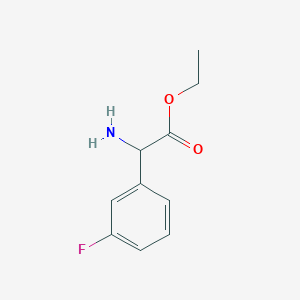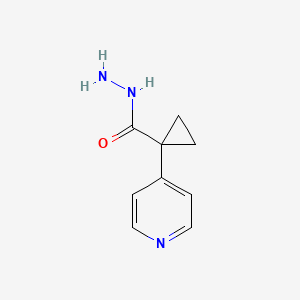
2-Ethenyl-1-methyl-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene typically involves a multi-step process starting from benzene. One common synthetic route includes:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group.
Nitration: The methylbenzene (toluene) is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Ethenyl-1-methyl-4-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the methyl and ethenyl groups can direct substitution to specific positions on the ring.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkane.
Common Reagents and Conditions
Nitration: Concentrated HNO3 and H2SO4.
Reduction: H2 gas with a metal catalyst.
Vinylation: Acetylene with a suitable catalyst.
Major Products
Reduction: 2-Ethenyl-1-methyl-4-aminobenzene.
Hydrogenation: 2-Ethyl-1-methyl-4-nitrobenzene.
科学研究应用
2-Ethenyl-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethenyl-1-methyl-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group through the transfer of electrons and protons.
相似化合物的比较
Similar Compounds
2-Ethenyl-1-methyl-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
2-Ethyl-1-methyl-4-nitrobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the nitro group provides a site for reduction and other transformations.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
2-ethenyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h3-6H,1H2,2H3 |
InChI 键 |
MTJVTJQBPXDEDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)



![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)



![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

